molecular formula C21H28Cl3N3O5S B13421799 Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride)

Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride)

Cat. No.: B13421799
M. Wt: 540.9 g/mol
InChI Key: MJEWIZNODLUGDZ-UHFFFAOYSA-N
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Description

Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride): is a derivative of perphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and severe nausea and vomiting . This compound is a more oxidized form of perphenazine, which may have unique properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale oxidation processes, ensuring high yield and purity. The exact industrial methods are proprietary and not disclosed in publicly accessible sources.

Chemical Reactions Analysis

Types of Reactions

Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert it to less oxidized forms of perphenazine.

    Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfoxides or sulfones, while reduction may produce perphenazine or its less oxidized derivatives .

Scientific Research Applications

Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is similar to that of perphenazine, which is known to block dopamine receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects . Additionally, it may bind to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: The parent compound, used primarily as an antipsychotic.

    Chlorpromazine: Another phenothiazine antipsychotic with similar uses.

    Fluphenazine: A more potent phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

Its specific interactions with biological targets and its stability under various conditions make it a valuable compound for research and development .

Properties

Molecular Formula

C21H28Cl3N3O5S

Molecular Weight

540.9 g/mol

IUPAC Name

2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C21H26ClN3O5S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)31(21,29)30)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H

InChI Key

MJEWIZNODLUGDZ-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl

Origin of Product

United States

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